Isodecyl 2-ethylhexanoate
Description
Overview of Branched-Chain Esters in Chemical Research
Branched-chain esters are a significant class of organic compounds characterized by alkyl branches in either the acid or alcohol moiety of the ester group. This structural feature distinguishes them from their linear counterparts, imparting unique physical and chemical properties that are the subject of extensive chemical research. The presence of branching disrupts the regular packing of molecules, which generally leads to lower melting points, reduced viscosity, and improved low-temperature fluidity compared to straight-chain esters of similar molecular weight. srce.hr
Research into branched-chain esters is diverse, spanning multiple fields. In materials science, they are investigated as base fluids for synthetic lubricants and as plasticizers for polymers. acs.orgontosight.ai Studies have shown that the degree and position of branching in the ester's hydrocarbon chains significantly influence properties like viscosity index, thermal stability, and lubricity. srce.hr For instance, esters derived from branched alcohols often exhibit excellent pour points, making them suitable for low-temperature applications. srce.hr
In the field of biochemistry and natural products chemistry, research focuses on the biosynthesis of branched-chain esters, which are important contributors to the aroma and flavor of many fruits. researchgate.netnih.gov These studies have identified that branched-chain amino acids such as leucine, isoleucine, and valine serve as the primary precursors for the formation of these volatile esters in nature. acs.orgnih.govoup.com
Synthetic methodologies for producing branched-chain esters are also a key area of academic inquiry. Research includes optimizing traditional esterification reactions, often using acid catalysts like ferric chloride hexahydrate, and developing more sustainable methods. acs.org Green chemistry approaches, such as the use of immobilized lipases as biocatalysts, have gained attention for producing these esters under milder conditions and with high selectivity, which is particularly relevant for applications in cosmetics and food. mdpi.comresearchgate.net
Significance of Isodecyl 2-ethylhexanoate (B8288628) as a Model Ester for Chemical Studies
Isodecyl 2-ethylhexanoate serves as a valuable model compound in various chemical and material science studies due to its well-defined, yet complex, branched structure. It represents a class of medium-to-long-chain branched esters widely used as emollients, and its properties are often used as a benchmark in the development of new cosmetic and pharmaceutical formulations. glooshi.comresearchgate.net
One area where it is a significant model is in the study of structure-property relationships. Research investigating the impact of molecular architecture on physical characteristics often uses esters like this compound. For example, studies on the permeation of active ingredients through skin models have utilized alkyl ethylhexanoates to understand how the ester's structure affects drug solubility and transport rates. cir-safety.orgcir-safety.org
In synthetic chemistry, the synthesis of this compound via the esterification of isodecyl alcohol and 2-ethylhexanoic acid provides a representative model for optimizing reaction conditions for branched, sterically hindered substrates. glooshi.com Furthermore, related compounds, such as tin(II) bis(2-ethylhexanoate) and monobutyltin (B1198712) tris(2-ethylhexanoate), have been studied as catalysts in transesterification reactions, for instance, in the recycling of polymers like PET to produce plasticizers. mdpi.comresearchgate.net These studies highlight the role of the 2-ethylhexanoate moiety in catalytic systems. The compound is also a component in research on nanoparticle synthesis, where cerium(III) 2-ethylhexanoate has been used as a precursor in microemulsion methods to produce nanoceria. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-methylnonyl 2-ethylhexanoate | nih.gov |
| Molecular Formula | C18H36O2 | nih.govontosight.ai |
| Molecular Weight | 284.5 g/mol | nih.gov |
| CAS Number | 34962-91-9 | nih.govspecialchem.com |
| Appearance | Colorless, odorless liquid | ontosight.ai |
| Boiling Point | 453.3±45.0 °C at 760 mmHg | chemsrc.com |
| Density | ~0.87 g/cm³ | ontosight.ai |
Historical Perspectives and Evolution of Research on Related Esters
Research into esters with branched structures has evolved significantly over the decades, driven by industrial needs and advancements in analytical and synthetic techniques. Early academic work, dating back to the mid-20th century, focused on the fundamental chemical properties and synthesis of branched-chain fatty acids and their simple esters. acs.org
A major impetus for research came from the lubricants industry. In the latter half of the 20th century, studies explored esters from branched-chain acids and polyols as base fluids for synthetic lubricants, seeking to develop materials with superior performance characteristics, such as high thermal stability and low pour points, compared to conventional mineral oils. acs.org
Since the 1990s, the cosmetics industry has driven a new wave of research. Formulators began selecting branched-chain esters like this compound as alternatives to heavier, more occlusive oils to create products with a lighter, non-greasy feel. glooshi.com This led to detailed investigations into their sensory properties and their function as emollients and skin-conditioning agents. cir-safety.orgatamanchemicals.com Safety assessments of various alkyl ethylhexanoates for cosmetic use have been conducted and reviewed, reflecting their growing importance in this sector. cir-safety.orgcir-safety.org
More recently, research has shifted towards sustainability and green chemistry. There is a growing focus on the biocatalytic synthesis of branched-chain esters using enzymes like lipases, which offers a more environmentally friendly alternative to traditional chemical synthesis. mdpi.com Additionally, research into the biosynthesis of volatile branched-chain esters in fruits has advanced, aided by modern analytical methods like gas chromatography-mass spectrometry (GC-MS), providing deeper insights into the natural pathways that create these compounds. acs.orgresearchgate.net Another contemporary research trend involves using esterification and transesterification reactions with branched alcohols to depolymerize waste plastics, such as PET, to create valuable chemical products like plasticizers, representing a circular economy approach. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
34962-91-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
8-methylnonyl 2-ethylhexanoate |
InChI |
InChI=1S/C18H36O2/c1-5-7-14-17(6-2)18(19)20-15-12-10-8-9-11-13-16(3)4/h16-17H,5-15H2,1-4H3 |
InChI Key |
FRWDKHJGBUEADF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OCCCCCCCC(C)C |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCC(C)C |
Other CAS No. |
34962-91-9 |
Origin of Product |
United States |
Synthetic Methodologies and Production Processes of Isodecyl 2 Ethylhexanoate
Classical Esterification Approaches
The primary route for the industrial synthesis of Isodecyl 2-ethylhexanoate (B8288628) is through classical esterification, a well-understood and versatile chemical reaction. cir-safety.orgcir-safety.org This process involves the direct reaction of a carboxylic acid with an alcohol to form an ester and water.
Reaction Scheme for the Synthesis of Isodecyl 2-ethylhexanoate
To drive the reaction toward the product side and achieve a high yield, the equilibrium must be shifted to the right. This is typically accomplished by continuously removing the water produced during the reaction. A common industrial adaptation is azeotropic distillation, where a solvent such as toluene (B28343) is added to the reaction mixture. google.com The solvent forms a low-boiling azeotrope with water, which is distilled off and collected in a Dean-Stark trap, effectively removing water from the system and driving the reaction to completion. google.com
A typical laboratory or industrial synthesis involves heating a solution of equimolar amounts of 2-ethylhexanoic acid and an isodecanol (B128192) isomer mixture in toluene with a small amount of a strong acid catalyst. google.com The mixture is refluxed for several hours until the theoretical amount of water is collected. google.com After cooling, the mixture is washed with water and a basic solution, like sodium bicarbonate, to neutralize the acid catalyst before the final product is purified by distillation under reduced pressure. google.com
Catalysts are crucial for achieving practical reaction rates in the synthesis of this compound. While the reaction can proceed without a catalyst at very high temperatures, catalytic systems allow the process to occur under milder conditions and with greater efficiency. The choice of catalyst can influence reaction time, temperature, and the purity of the final product.
Acid catalysis is the most traditional and widely used method for Fischer esterification. Strong Brønsted acids such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are common catalysts. google.comgoogleapis.com
The mechanism for the acid-catalyzed esterification of 2-ethylhexanoic acid with isodecyl alcohol proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of 2-ethylhexanoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by the Alcohol: The isodecyl alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the part originating from the alcohol) to one of the hydroxyl groups. This creates a good leaving group (water).
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and the carbonyl group is reformed.
Deprotonation: The protonated ester transfers its proton back to the catalyst, regenerating the catalyst and yielding the final ester product, this compound.
Each step in this mechanism is reversible, underscoring the importance of removing water to ensure a high conversion rate. aocs.org
Direct esterification of a carboxylic acid and an alcohol is generally not performed using base catalysis. The base would deprotonate the carboxylic acid to form a carboxylate anion. This negatively charged carboxylate is much less electrophilic and thus not readily attacked by the alcohol nucleophile.
However, base-catalyzed pathways are highly effective for transesterification , the process of exchanging the alcohol group of an existing ester with another alcohol. aocs.org This method is extensively used in processes like biodiesel production. taylorandfrancis.comunud.ac.id The mechanism involves an alkoxide, formed by the reaction of an alcohol with a strong base (e.g., NaOH, KOH), acting as a potent nucleophile. researchgate.net
The general mechanism for base-catalyzed transesterification is as follows:
Alkoxide Formation: The alcohol reacts with the base catalyst to form an alkoxide ion.
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the starting ester, forming a tetrahedral anionic intermediate. aocs.org
Dissociation: The intermediate collapses, eliminating the original alkoxide group and forming the new ester. aocs.org
For this pathway to be relevant to this compound, one would need to start with a different ester of 2-ethylhexanoic acid (e.g., methyl 2-ethylhexanoate) and transesterify it with isodecyl alcohol in the presence of a base. This is generally a less direct route than Fischer esterification. It is critical that the reaction is carried out in the absence of water, as the presence of water would lead to the saponification (hydrolysis) of the ester to the carboxylate salt, an irreversible side reaction. aocs.org
Organometallic compounds, particularly those based on tin, are highly effective catalysts for esterification and transesterification reactions, often functioning as potent Lewis acids. researchgate.net They are frequently used in industrial polymer and plasticizer synthesis. researchgate.netmdpi.com
Tin(II) bis(2-ethylhexanoate): Also known as stannous octoate or tin(II) octoate, this compound is a highly active catalyst for esterification reactions. cir-safety.orgresearchgate.net It is produced from the reaction of tin(II) oxide with 2-ethylhexanoic acid. researchgate.net As a Lewis acid, it activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol. researchgate.net Tin(II) bis(2-ethylhexanoate) has demonstrated high catalytic activity in the synthesis of various polyesters and plasticizers, including the transesterification of poly(ethylene terephthalate) (PET) with 2-ethylhexanol, a reaction closely related to the synthesis of the target compound. mdpi.comresearchgate.net
Tin(II) oxalate (B1200264): Also called stannous oxalate, this inorganic tin compound is a stable, high-purity catalyst used in a wide range of esterification reactions. tandfonline.com It is particularly noted for its high thermal stability and ability to produce final ester products with low color. researchgate.net Tin(II) oxalate has proven to be an effective catalyst in the synthesis of plasticizers via transesterification. mdpi.com In one study, it was identified as the most effective catalyst among several Lewis acids for the depolymerization of PET with isodecyl alcohol to produce diisodecyl terephthalate (B1205515) (DIDTP), demonstrating its efficacy in reactions involving isodecyl alcohol. mdpi.com
Below is a comparative table of these two prominent tin-based catalysts.
| Property | Tin(II) bis(2-ethylhexanoate) | Tin(II) oxalate |
|---|---|---|
| Synonyms | Stannous octoate, Tin(II) octoate | Stannous oxalate |
| Chemical Formula | C16H30O4Sn | SnC2O4 |
| Appearance | Clear yellow, viscous liquid | White, free-flowing solid powder |
| Key Catalytic Use | Esterification, polymerization, polyurethane production. researchgate.net | Esterification, plasticizer synthesis, polymerization. tandfonline.com |
| Mechanism | Lewis acid catalysis. researchgate.net | Lewis acid catalysis. mdpi.com |
| Advantages | High activity, soluble in organic solvents. cir-safety.orgresearchgate.net | High thermal stability, produces low-color esters, lower toxicity profile than some organotins. researchgate.net |
Besides the widely used tin compounds, a variety of other Lewis acid catalysts are effective in promoting esterification and transesterification reactions. These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, thereby activating it for nucleophilic attack. googleapis.com
Examples of other Lewis acid catalysts include:
Titanium Compounds: Titanium alkoxides, such as titanium isopropoxide, are effective esterification catalysts. In one documented synthesis, titanium isopropoxide was used to catalyze the reaction between 1,4-xylylene glycol and 2-ethylhexanoic acid.
Other Metal Salts: Various metal salts can catalyze the reaction. Studies on the transesterification of PET to produce plasticizers have successfully employed catalysts based on zinc, cobalt, manganese, and zirconium. mdpi.com For instance, zinc acetate (B1210297) is a commonly used reference catalyst in such studies. mdpi.com
Tin(II) Chloride (SnCl₂): This simple tin salt has shown high activity in the esterification of fatty acids and the transesterification of vegetable oils, although its reusability can be limited by its solubility in polar byproducts. researchgate.net
The choice among these catalysts often depends on a balance of factors including catalytic activity, cost, thermal stability, ease of separation from the final product, and the desired purity of the ester.
Esterification with Acid Chlorides
One of the conventional methods for producing this compound involves the reaction of isodecanol with 2-ethylhexanoyl chloride. framochem.com This method is a type of Fischer esterification, which can be promoted by either acid or base catalysis. cir-safety.orgcir-safety.org The reaction proceeds with the nucleophilic attack of the hydroxyl group of isodecanol on the carbonyl carbon of the acid chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. framochem.com
2-Ethylhexanoyl chloride is a reactive acylating agent used as an intermediate in various organic syntheses, including the production of esters. framochem.combasf.com It readily reacts with alcohols to yield the corresponding esters. framochem.com The reaction is typically carried out in the presence of a suitable base to neutralize the hydrochloric acid formed, driving the reaction towards completion.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of esters like this compound. nih.gov Lipases are the most commonly employed biocatalysts for these reactions due to their ability to function in non-aqueous environments and their high catalytic efficiency under mild conditions. nih.govscielo.br
Biocatalyst Selection and Characterization (e.g., Lipases from Candida antarctica)
Lipase (B570770) B from Candida antarctica (CALB) is a widely studied and highly effective biocatalyst for ester synthesis. nih.govd-nb.infoiaea.org It exhibits high selectivity and catalytic activity in both organic and polymer synthesis. d-nb.infoiaea.org CALB, often used in an immobilized form such as Novozym 435, demonstrates robustness in esterification reactions, leading to high conversion rates for a variety of substrates. nih.govresearchgate.net The immobilization of lipases on solid supports can enhance their stability and allow for easier separation and reuse, which is crucial for industrial applications. researchgate.netnih.gov For instance, CALB has been successfully used in the synthesis of various esters, including quercetin (B1663063) oleate (B1233923) esters and ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate. nih.govnih.gov
Reaction Kinetics and Mechanisms in Biocatalytic Systems
The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. researchgate.netinstras.commdpi.comnih.gov In this model, the enzyme first reacts with one substrate (the acyl donor, e.g., 2-ethylhexanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (the alcohol, e.g., isodecanol) then reacts with the intermediate to form the final ester and regenerate the free enzyme.
Several studies have investigated the kinetics of similar lipase-catalyzed esterifications. For example, the synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane was found to follow a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the acid and alcohol substrates. scispace.com The reaction rate can be influenced by various factors, including substrate concentration, temperature, and the nature of the solvent. scielo.bracs.org In some cases, high concentrations of the acid or alcohol substrate can lead to inhibition of the enzyme. researchgate.netmdpi.com
Table 1: Kinetic Mechanisms of Lipase-Catalyzed Esterification
| Reaction System | Lipase Source | Kinetic Model | Reference |
| Lauric acid and (-)-menthol in microemulsions | Penicillium simplicissimum | Ping-Pong Bi-Bi | instras.com |
| Ethanol (B145695) and isovaleric acid in hexane | Rhizomucor miehei (immobilized) | Ping-Pong Bi-Bi with dead-end inhibition | researchgate.net |
| Oleic acid and ethanol in n-hexane and solvent-free | Candida antarctica (CALB) | Ping-Pong Bi-Bi with double dead-end inhibition (hexane); Ordered Bi-Bi with single dead-end inhibition (solvent-free) | mdpi.com |
| Oleic acid and ethanol in supercritical CO2 | Mucor miehei (immobilized) | Ping-Pong Bi-Bi with inhibition by ethanol | nih.gov |
| 2-ethylhexanoic acid and 2-ethyl-1-hexanol in n-hexane | Candida antarctica (Novozym 435) | Ping-Pong Bi-Bi with competitive inhibition by both substrates | scispace.com |
Solvent-Free and Environmentally Conscious Approaches
Solvent-free systems for enzymatic esterification are gaining increasing attention as they align with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. nih.govmdpi.com The synthesis of 2-ethylhexyl-2-ethylhexanoate has been successfully carried out in a solvent-free medium using the immobilized lipase Lipozyme® 435. researchgate.net In such systems, one of the reactants, typically the alcohol, can act as the reaction medium. While solvent-free reactions offer environmental benefits, the kinetics can differ from those in organic solvents. For instance, the esterification of oleic acid with ethanol catalyzed by CALB follows a Ping-Pong Bi-Bi mechanism in n-hexane but an Ordered Bi-Bi mechanism in a solvent-free system. mdpi.com
Supercritical Fluid Media for Enzymatic Reactions
Supercritical fluids, particularly supercritical carbon dioxide (sc-CO2), present an attractive alternative to conventional organic solvents for enzymatic reactions. anr.frnih.gov SC-CO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. nih.govresearchgate.net Lipase-catalyzed esterifications have been successfully performed in sc-CO2. nih.govresearchgate.netcapes.gov.br
The stability and activity of the enzyme in supercritical fluids can be comparable to or even better than in organic solvents. nih.gov The water content of the reaction medium is a critical parameter affecting enzyme activity in both sc-CO2 and organic solvents. nih.gov The use of supercritical fluids for enzymatic ester synthesis is considered an environmentally friendly strategy. nih.gov
Precursor Synthesis and Derivatization Relevant to this compound Production
The production of this compound relies on the availability of its precursors: isodecanol and 2-ethylhexanoic acid.
Isodecanol is a mixture of branched C10 alcohols. It is primarily produced through the oxo process, where nonenes (propylene trimers) are reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, followed by hydrogenation of the resulting aldehydes. chemicalbook.comintratec.us The specific composition of the isodecanol mixture depends on the olefin feedstock. chemicalbook.com
2-Ethylhexanoic acid is produced industrially from propylene (B89431). Propylene is first hydroformylated to produce butyraldehyde (B50154). An aldol (B89426) condensation of butyraldehyde yields 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal (B89479). Finally, oxidation of 2-ethylhexanal gives 2-ethylhexanoic acid. wikipedia.orggoogle.com More recent and "greener" methods for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid utilize oxygen or air in the presence of catalysts like N-hydroxyphthalimide, achieving high selectivity under mild conditions. researchgate.netnih.govnih.gov Enzymatic routes for the synthesis of 2-ethylhexanoic acid from 2-ethylhexanol using enzymes like cytochrome P450 have also been explored. acs.org
Oxidation Pathways for 2-Ethylhexanoic Acid Synthesis
The oxidation of 2-ethylhexanal (2-EHAL) is a common and pivotal step in the synthesis of 2-ethylhexanoic acid. mdpi.com This exothermic process is typically conducted in the liquid phase utilizing air or oxygen as the oxidizing agent. mdpi.com Various catalysts, including transition metals, alkaline earth metals, hydroxides, or salts, and their combinations, have been employed to facilitate this oxidation. mdpi.com
A noteworthy method involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide (NHPI) as a catalyst. mdpi.comnih.gov This approach, conducted under mild conditions in isobutanol as a solvent, has demonstrated high selectivity for 2-ethylhexanoic acid, exceeding 99%. mdpi.comnih.gov The use of isobutanol is particularly advantageous as it allows for the utilization of a less valuable alcohol. mdpi.comnih.gov
Other catalytic systems have also been explored. For instance, using Fe(II), Ni(II), or Co(II) complexes as catalysts with oxygen in a dichloroethane solvent at room temperature has resulted in a 70% yield of 2-EHA. mdpi.com Another approach using KOH as a catalyst in a continuous stirred tank reactor at 50 °C and 0.8 MPa pressure achieved an 84% yield. mdpi.com Furthermore, the use of Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate as catalysts at room temperature and pressures of 0.5 or 0.75 MPa has led to yields of 97–98%. mdpi.com Even non-catalytic oxidation of 2-EHAL with air or oxygen can produce 2-EHA, although with lower yields of 66% and 50% respectively at 82°C. mdpi.com
Butanal-Derived Synthesis Routes to 2-Ethylhexanoic Acid
Industrially, the synthesis of 2-ethylhexanoic acid predominantly starts from butanal, a product of propylene hydroformylation. mdpi.comresearchgate.net Two primary pathways are recognized:
Method I: This route involves the aldolization of butanal followed by hydrogenation to produce 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which is subsequently oxidized to 2-ethylhexanoic acid. mdpi.comresearchgate.net
Method II: In this pathway, butanal undergoes aldol condensation and subsequent dehydration to form the unsaturated aldehyde, 2-ethylhex-2-enal. mdpi.comresearchgate.net Selective hydrogenation of this compound yields 2-ethylhexanal, which is then oxidized to 2-ethylhexanoic acid. mdpi.comresearchgate.net
Both of these industrial methods ultimately converge on the oxidation of 2-ethylhexanal to produce the final acid product. mdpi.com
Process Optimization and Reaction Engineering for this compound Synthesis
Influence of Catalyst Concentration and Type on Reaction Efficiency
The choice of catalyst and its concentration are paramount in the esterification process. Lewis acid catalysts, such as tin (II) oxalate, have been shown to be highly effective in related esterification reactions, leading to high product yields. nih.govresearchgate.net In the synthesis of bis(isodecyl) terephthalate, a compound with structural similarities, tin (II) oxalate demonstrated superior performance compared to other catalysts like tin (II) bis(2-ethylhexanoate), monobutyltin (B1198712) oxide, and various cobalt, manganese, and zinc derivatives. nih.govresearchgate.net The concentration of the catalyst is also a critical factor. For instance, in the synthesis of neopentyl glycol diesters, an optimal catalyst concentration of 1.2% was established to achieve a maximum yield of 87% within one hour. nih.gov In a different study on the synthesis of ethyl hexanoate (B1226103), an enzyme loading of 2.35% was predicted as optimal. researchgate.net
Interactive Data Table: Catalyst Performance in Esterification
| Catalyst | Product | Yield (%) | Reference |
| Tin (II) oxalate | Diisodecyl Terephthalate | High | nih.govresearchgate.net |
| Tin (II) bis(2-ethylhexanoate) | Diisodecyl Terephthalate | Lower than Tin (II) oxalate | nih.gov |
| Monobutyltin oxide | Diisodecyl Terephthalate | Lower than Tin (II) oxalate | researchgate.net |
| Not specified | Neopentyl glycol diesters | 87 | nih.gov |
| Novozym 435 | Ethyl hexanoate | 90.99 (predicted) | researchgate.net |
Effect of Reactant Molar Ratios and Feed Strategies
The molar ratio of the reactants, isodecyl alcohol and 2-ethylhexanoic acid, is a key variable in maximizing the yield of the ester. In the enzymatic synthesis of similar esters, a non-stoichiometric substrate relation has been found to be optimal. researchgate.net For the synthesis of ethyl hexanoate, an optimal alcohol to acid molar ratio of 1:3.39 was predicted. researchgate.net In another study on the synthesis of neopentyl glycol diesters, a molar ratio of 2:1.3 of one reactant to the other was found to be optimal. nih.gov The feed strategy, such as whether the reactants are added all at once or in a controlled manner, can also impact the reaction equilibrium and final product yield, though specific details for this compound are not extensively documented in the provided search results.
Optimization of Temperature and Reaction Time
Temperature and reaction time are intrinsically linked and must be carefully controlled to achieve high conversion and selectivity. In the enzymatic synthesis of a related ester, the optimal temperature was found to be 80 °C. researchgate.net For the synthesis of ethyl hexanoate, a temperature of 48.83 °C was predicted as optimal. researchgate.net A study on the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid demonstrated that increasing the reaction time from 1 to 7 hours increased the conversion of the aldehyde and the selectivity towards the acid. google.com For example, at a reaction time of 7 hours, the conversion of 2-ethylhexanal was 95.57%, with a selectivity for 2-ethylhexanoic acid of 95.44%. google.com
Interactive Data Table: Optimization of Reaction Conditions
| Parameter | Optimal Value | Product | Reference |
| Temperature | 80 °C | 2-ethylhexyl-2-ethylhexanoate | researchgate.net |
| Temperature | 48.83 °C | Ethyl hexanoate | researchgate.net |
| Reaction Time | 7 hours | 2-Ethylhexanoic acid | google.com |
Role of Solvent Systems in Yield and Selectivity
The choice of solvent can significantly affect the reaction environment, influencing reactant solubility, catalyst activity, and ultimately, the yield and selectivity of the desired product. In the oxidation of 2-ethylhexanal, using isobutanol as a solvent with an N-hydroxyphthalimide catalyst resulted in a high selectivity of over 99% for 2-ethylhexanoic acid. mdpi.comnih.gov Another study on the same reaction found that using a dilute hydrochloric acid solution as the solvent with a molybdovanadophosphoric acid catalyst could achieve a 2-ethylhexanoic acid yield of 98.79%. google.com In some cases, a solvent-free system is preferred for environmental and economic reasons. The enzymatic synthesis of ethyl hexanoate has been successfully optimized in a solvent-free system. researchgate.net The low solubility of reactants and catalysts can be a limiting factor, as observed in triglyceride methanolysis where increasing the temperature was necessary to achieve mutual solubility. mdpi.com
Advanced Analytical Characterization of Isodecyl 2 Ethylhexanoate
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of Isodecyl 2-ethylhexanoate (B8288628), providing the necessary separation from isomers, impurities, and matrix components.
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like Isodecyl 2-ethylhexanoate. It is widely employed for assessing the purity of the final product and analyzing the composition of related isomers or residual starting materials, such as 2-ethylhexanoic acid and isodecanol (B128192).
In a typical GC analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. For purity assessment, the area percentage of the main peak corresponding to this compound is calculated relative to the total area of all detected peaks.
A method for the analysis of the related compound, 2-ethylhexanoic acid (2-EHA), involves derivatization to a more volatile ester followed by GC analysis. nih.gov While this compound itself does not require derivatization, the conditions used for similar compounds are informative. For instance, methods developed for 2-EHA or 2-ethylhexanol in ester matrices utilize capillary columns such as a cross-linked methyl silicone or HP-5MS column. nih.govijpar.com Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the separated peaks. nih.gov
Table 1: Illustrative GC Parameters for Analysis of Related Compounds
| Parameter | Example Condition 1 (for 2-EHA analysis) mdpi.com | Example Condition 2 (for 2-Ethylhexanol analysis) ijpar.com |
|---|---|---|
| Column | DB-WAXetr (50 m length) | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium | Nitrogen |
| Injector Temperature | 250 °C | 250 °C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Oven Program | Start at 50°C, ramp to 200°C | Start at 70°C, hold 2 min, ramp to 240°C, hold 5 min |
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is an essential tool for the analysis of less volatile or thermally sensitive compounds. For a high molecular weight ester like this compound, LC-MS provides both separation and sensitive detection, enabling accurate quantification. dphen1.com
The LC system separates the compound from non-volatile impurities, while the MS detector provides mass information for confident identification and selective quantification. Reversed-phase chromatography is typically employed for esters of this nature. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM), to enhance sensitivity and selectivity for the target analyte. dphen1.com This is particularly useful when analyzing this compound in complex matrices where chemical noise can be high. merckmillipore.com The development of rapid LC-MS/MS methods, though often applied to different compound classes, demonstrates the potential for high-throughput analysis with run times as short as 11 minutes. epa.gov
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M+). chemguide.co.uklibretexts.org This ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The pattern of these fragments is a molecular fingerprint that helps to elucidate the structure.
For esters, fragmentation commonly occurs around the carbonyl group. libretexts.org Key fragmentation pathways for this compound would involve cleavage of the ester linkage. Studies on various esters show that protonated molecules primarily fragment at the alkyl group of the alcohol side. nih.gov This would lead to the loss of the isodecyl group or parts of it. The fragmentation pattern would likely show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org
Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This process helps to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct Type | Predicted m/z uni.lu |
|---|---|
| [M+H]⁺ | 285.27883 |
| [M+Na]⁺ | 307.26077 |
| [M+NH₄]⁺ | 302.30537 |
| [M-H]⁻ | 283.26427 |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.
The ¹H NMR spectrum would show distinct signals for every unique proton in the molecule. Key expected signals include:
A multiplet for the methine proton (CH) in the 2-ethylhexanoyl group.
Signals corresponding to the methylene (B1212753) protons (-O-CH₂-) of the isodecyl group, shifted downfield due to the adjacent oxygen atom.
A complex series of overlapping signals in the aliphatic region for the numerous CH₂ and CH₃ groups in both the acid and alcohol portions of the ester.
Distinct triplets and other multiplets for the terminal methyl groups.
The ¹H NMR spectrum of the related compound stannous(II) 2-ethylhexanoate confirms the characteristic signals for the 2-ethylhexanoate moiety, which would also be present in the spectrum of this compound. researchgate.net
Advanced Analytical Strategies
To tackle particularly complex analytical challenges, such as the separation of closely related isomers or the detection of trace-level impurities, advanced analytical strategies are employed. One such technique is comprehensive two-dimensional gas chromatography (GC×GC). embrapa.br GC×GC utilizes two different columns in series to provide significantly enhanced separation power compared to conventional one-dimensional GC. embrapa.br This technique, often coupled with a fast detector like a time-of-flight mass spectrometer (TOFMS), is capable of resolving hundreds or thousands of compounds in a single analysis and could be applied to provide a highly detailed compositional profile of this compound and its related substances. embrapa.br
The strategic combination of multiple techniques, such as hyphenated methods like LC-MS/MS and GC-MS, represents another advanced approach. iaea.orgrti.org By integrating the high-resolution separation of chromatography with the definitive identification capabilities of mass spectrometry, analysts can achieve a level of certainty and sensitivity that is unattainable with single techniques alone.
Quantitative Analysis Methodologies (e.g., Internal Standards, Calibration Curves)
Accurate quantification of this compound by chromatographic methods relies on establishing a proportional relationship between the instrument's response and the concentration of the analyte. The internal standard method is a robust technique used to correct for variations in sample injection volume, instrument response, and sample preparation. nih.govyoutube.com In this approach, a known amount of a different compound, the internal standard (IS), is added to both the calibration standards and the unknown samples. nih.gov The IS should be chemically similar to the analyte but not present in the original sample.
Calibration curves are then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the ratio of the analyte's concentration to the internal standard's concentration for a series of standards. youtube.com The linearity of this curve, often assessed by the coefficient of determination (R²), is critical for accurate quantification. researchgate.net An R² value greater than 0.99 is generally considered indicative of a good linear fit. nih.gov The use of an internal standard can significantly improve the linearity and accuracy of the calibration. researchgate.net For complex matrices, isotopically labeled analogues of the analyte are often the ideal internal standards as they have nearly identical chemical properties and chromatographic retention times, but are distinguishable by mass spectrometry. nih.gov
Table 1: Example Calibration Curve Data for this compound using an Internal Standard (IS)
| Standard Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte/IS Conc. Ratio | Analyte Peak Area | IS Peak Area | Analyte/IS Area Ratio |
| 1 | 5 | 50 | 0.1 | 15,200 | 150,500 | 0.101 |
| 2 | 10 | 50 | 0.2 | 30,500 | 151,000 | 0.202 |
| 3 | 25 | 50 | 0.5 | 76,000 | 150,800 | 0.504 |
| 4 | 50 | 50 | 1.0 | 151,100 | 150,200 | 1.006 |
| 5 | 100 | 50 | 2.0 | 303,000 | 150,600 | 2.012 |
| Result | R² = 0.9998 |
Pyrolyzer/Thermal Desorption-Gas Chromatography/Mass Spectrometry (Py/TD-GC/MS)
Pyrolyzer/Thermal Desorption-Gas Chromatography/Mass Spectrometry (Py/TD-GC/MS) is a powerful analytical technique for the characterization of volatile and semi-volatile organic compounds, like this compound, directly from solid or liquid samples with minimal preparation. ifremer.frmdpi.com This method avoids the use of solvents, reducing potential contamination and sample manipulation errors. ifremer.fr
The technique involves a multi-step process. Initially, the sample is heated in a thermal desorption (TD) unit at a sub-pyrolytic temperature (e.g., 150°C to 350°C). gcms.cznih.gov This step volatilizes additives like this compound without degrading the primary polymer matrix. ifremer.fr The desorbed compounds are then cryofocused at the head of the GC column to ensure sharp chromatographic peaks. shimadzu.comunl.edu Subsequently, the temperature is ramped up to separate the components on the GC column before they enter the mass spectrometer for detection and identification. nih.gov If analysis of the polymer backbone is also required, a second, higher-temperature pyrolysis (Py) step can be performed on the same sample. ifremer.frnih.gov Fine-tuning the thermal desorption parameters is crucial to ensure efficient desorption without causing thermal degradation of the analyte. mdpi.com
Table 2: Typical Instrumental Parameters for TD-GC/MS Analysis of this compound
| Parameter | Setting |
| Thermal Desorber | |
| Desorption Temperature | 150°C ramping at 10°C/min to 350°C |
| Desorption Time | 10 minutes |
| Cryofocusing Trap Temp. | -50°C |
| Gas Chromatograph | |
| Column Type | DB-5MS (or similar non-polar) |
| Carrier Gas | Helium |
| Oven Program | 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range (m/z) | 40-550 amu |
Application of Retention Indices and Isotopic Patterns in Identification
Confident identification of this compound, especially in complex mixtures where isomers may be present, requires more than a simple library match of the mass spectrum. The use of retention indices (RIs) and the evaluation of isotopic patterns provide orthogonal data points that significantly increase the reliability of identification.
The Retention Index system normalizes the retention time of an analyte to those of a series of n-alkane standards run under the identical chromatographic conditions. researchgate.net This converts the highly system-dependent retention time into a more stable and transferable RI value. researchgate.net Since the RI is dependent on the molecular structure and its interaction with the GC stationary phase, it helps to differentiate between isomers that might have very similar mass spectra. researchgate.net Comparing the experimentally determined RI to values in established databases (like the NIST RI database) provides a much stronger basis for identification than retention time alone. researchgate.net
Mass spectrometry provides further confirmation through the analysis of isotopic patterns. The mass spectrum of a compound contains not only the monoisotopic peak (composed of the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O) but also smaller peaks at successively higher mass units (M+1, M+2, etc.). These peaks arise from the natural abundance of heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). The relative intensities of these isotopic peaks are predictable based on the compound's elemental formula. gcms.cz Software tools can calculate the theoretical isotopic pattern for a proposed formula (C₁₈H₃₆O₂) and compare it to the experimentally observed pattern, providing a high degree of confidence in the assigned elemental composition of the molecule or its fragments. gcms.cz
Table 3: Theoretical Isotopic Abundance for the Molecular Ion of this compound (C₁₈H₃₆O₂)
| Mass | Relative Abundance (%) |
| M (284.2715) | 100.00 |
| M+1 (285.2749) | 20.07 |
| M+2 (286.2782) | 2.29 |
Chemical Reactivity and Derivatization Studies of Isodecyl 2 Ethylhexanoate
Hydrolytic Degradation Pathways
Hydrolysis is a fundamental chemical reaction for esters, involving the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This process can be initiated through chemical means, typically catalyzed by acids or bases, or through enzymatic action. cir-safety.orgyoutube.com
The chemical hydrolysis of Isodecyl 2-ethylhexanoate (B8288628) follows well-established pathways for ester hydrolysis, which can be catalyzed by either an acid or a base. youtube.com
Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of isodecyl alcohol yields the protonated 2-ethylhexanoic acid, which then loses a proton to regenerate the acid catalyst. This reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the isodecyl alkoxide ion as the leaving group and forming 2-ethylhexanoic acid. The strongly basic alkoxide ion then deprotonates the newly formed carboxylic acid in a rapid, irreversible step to form a carboxylate salt and isodecyl alcohol. Due to this irreversible final step, base-catalyzed hydrolysis is not a reversible process. youtube.com
Isodecyl 2-ethylhexanoate is susceptible to enzymatic hydrolysis, a reaction catalyzed by hydrolase enzymes, particularly lipases and esterases. cir-safety.orgnih.gov This biochemical transformation is a key metabolic pathway for esters. nih.gov Studies on similar alkyl ethylhexanoates confirm their breakdown by enzymes found in biological systems, such as human liver and skin. cir-safety.orgnih.gov
The enzymatic process involves the catalytic action of the enzyme's active site, which facilitates the cleavage of the ester bond. The reaction yields the constituent carboxylic acid and alcohol.
The primary products of the complete hydrolysis of this compound are:
2-ethylhexanoic acid cir-safety.org
Isodecyl alcohol cir-safety.org
Table 1: Products of this compound Hydrolysis
| Reactant | Reaction Condition | Product 1 | Product 2 |
|---|---|---|---|
| This compound & Water | Acid or Base Catalyst | 2-ethylhexanoic acid | Isodecyl alcohol |
Transesterification Reactions
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. wikipedia.org For this compound, this involves reacting the ester with a different alcohol to form a new ester and isodecyl alcohol. cir-safety.org This reaction is typically catalyzed by an acid or a base and is generally an equilibrium process. wikipedia.orgmasterorganicchemistry.com
The fundamental mechanism of transesterification is similar to that of hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst, activating the carbonyl carbon for nucleophilic attack. libretexts.orgmasterorganicchemistry.com An alcohol molecule then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol group (isodecyl alcohol) is eliminated, and deprotonation of the new carbonyl group yields the new ester and regenerates the catalyst. masterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base is used to deprotonate the incoming alcohol, forming a nucleophilic alkoxide ion. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of this compound, creating a tetrahedral intermediate. This intermediate collapses, expelling the isodecyl alkoxide as the leaving group, thereby forming the new ester. masterorganicchemistry.com To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (often the lower-boiling alcohol) from the reaction mixture. wikipedia.orgchemistrysteps.com
While specific industrial applications detailing the transesterification of this compound are not widely documented in public literature, the reaction can be illustrated with a representative example based on established chemical principles. cir-safety.org A common example would be the reaction with methanol (B129727) (methanolysis) to produce methyl 2-ethylhexanoate and isodecyl alcohol.
Table 2: Representative Transesterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |
|---|
Other Chemical Transformations (e.g., Aminations)
Beyond hydrolysis and transesterification, esters like this compound can undergo other nucleophilic acyl substitution reactions. cir-safety.org One such significant transformation is amination (or aminolysis), which involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine.
This reaction results in the cleavage of the ester's acyl-oxygen bond and the formation of an amide. The reaction typically requires higher temperatures than hydrolysis as amines are generally less nucleophilic than hydroxide ions. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to eliminate the isodecyl alcohol leaving group and form the corresponding N-substituted 2-ethylhexanamide.
Table 3: Representative Amination Reaction
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Ammonia (NH₃) | 2-Ethylhexanamide | Isodecyl alcohol |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Ethylhexanamide |
| 2-ethylhexanoic acid |
| Ammonia |
| This compound |
| Isodecyl alcohol |
| Methanol |
| Methyl 2-ethylhexanoate |
Synthesis of Related Ester Derivatives and Analogues
The study of this compound extends to the synthesis and analysis of its structural analogues and related ester derivatives. These investigations are crucial for understanding structure-activity relationships and for developing novel compounds with specific properties. Research in this area often involves leveraging innovative synthetic pathways, including the utilization of waste materials for chemical production, thereby contributing to circular economy principles.
Derivatives from Waste Polymer Depolymerization (e.g., Diisodecyl Terephthalate)
A significant area of research involves the synthesis of ester derivatives from the chemical recycling of waste polymers, such as poly(ethylene terephthalate) (PET). The depolymerization of PET can yield monomers like terephthalic acid (TPA) or its derivatives, which can then be re-esterified to produce valuable chemicals, including plasticizers like diisodecyl terephthalate (B1205515) (DIDTP). researchgate.netnih.gov This process not only addresses the environmental burden of plastic waste but also provides an alternative feedstock for the chemical industry. lakeheadu.ca
The synthesis of DIDTP from waste PET typically involves a glycolysis or alcoholysis process where the polymer is broken down by an alcohol, in this case, isodecanol (B128192), often in the presence of a catalyst. Various Lewis acid catalysts have been tested to optimize this depolymerization and subsequent esterification process. Studies have shown that the choice of catalyst significantly impacts the reaction efficiency and the yield of the desired terephthalate ester. researchgate.net
One study systematically investigated several Lewis acid catalysts, including derivatives of tin, cobalt, manganese, zirconium, zinc, and calcium. The results indicated that tin(II) oxalate (B1200264) was a highly effective catalyst for the synthesis of diisodecyl terephthalate from PET waste. researchgate.net The effectiveness of different catalysts is a key research focus, aiming to achieve high conversion rates under moderate reaction conditions.
| Catalyst | Relative Effectiveness | Key Observations |
|---|---|---|
| Tin(II) Oxalate | High | Demonstrated the most effective performance among the tested catalysts. researchgate.net |
| Zinc Acetate (B1210297) | Moderate | Used as a reference catalyst in comparative studies. researchgate.net |
| Cobalt Derivatives | Variable | Effectiveness depends on the specific cobalt compound used. researchgate.net |
| Manganese Derivatives | Variable | Showed catalytic activity in the depolymerization process. researchgate.net |
| Zirconium Derivatives | Variable | Participates in the catalytic cycle for PET alcoholysis. researchgate.net |
The general reaction mechanism involves the attack of the alcohol on the ester linkages of the PET polymer backbone, leading to chain scission and the formation of monomers and oligomers, such as bis(hydroxyethyl) terephthalate (BHET) when using ethylene (B1197577) glycol. ncsu.edu When a higher alcohol like isodecanol is used, a transesterification reaction occurs, ultimately forming diisodecyl terephthalate.
Synthesis of other 2-Ethylhexanoate Esters
The synthesis of various 2-ethylhexanoate esters serves as a model for the production of this compound and other related plasticizers. The methods employed often involve direct esterification of 2-ethylhexanoic acid with a corresponding alcohol or the oxidation of a precursor aldehyde.
One common method is the direct esterification of 2-ethylhexanoic acid with an alcohol, such as 2-ethyl-1-hexanol to produce 2-ethylhexyl-2-ethylhexanoate. researchgate.net This reaction is typically catalyzed by an enzyme, such as an immobilized lipase (B570770) (e.g., Novozym 435), and carried out in an organic solvent like n-hexane. researchgate.netresearchgate.net Kinetic studies of such reactions show that the process often follows a Ping-Pong Bi-Bi mechanism, where the acid may exhibit inhibitory effects on the enzyme at high concentrations. researchgate.net
Another significant route is the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, which is then available for esterification. mdpi.comguidechem.com This oxidation can be efficiently achieved using oxygen or air in the presence of a catalyst, such as N-hydroxyphthalimide, under mild conditions. This method can achieve high selectivity for 2-ethylhexanoic acid. mdpi.com
Furthermore, electrochemical methods have been developed for the synthesis of metal 2-ethylhexanoates, such as lead or bismuth 2-ethylhexanoate. This process involves the reaction of the corresponding metal with 2-ethylhexanoic acid in an electrolyzer, often using an ion-exchange membrane to separate the anode and cathode compartments. google.com
| Ester Product | Synthesis Method | Reactants | Catalyst/Conditions | Key Finding |
|---|---|---|---|---|
| 2-Ethylhexyl-2-ethylhexanoate | Enzymatic Esterification | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | Immobilized Lipase (Novozym 435), n-hexane | Reaction follows a Ping-Pong Bi-Bi mechanism with substrate inhibition by the acid. researchgate.net |
| 2-Ethylhexanoic Acid (Precursor) | Catalytic Oxidation | 2-Ethylhexanal, Oxygen/Air | N-hydroxyphthalimide, Isobutanol | High selectivity (>99%) for the target acid can be achieved under mild conditions. mdpi.com |
| Lead 2-ethylhexanoate | Electrochemical Synthesis | Lead (anode), 2-Ethylhexanoic acid | Electrolyzer with ion-exchange membrane, 50-55°C | Process yields of over 85% can be achieved. google.com |
| 2-Ethylhexanoic Acid (Precursor) | Oxidation | 2-Ethylhexanal, Oxygen | Manganese acetate (Mn(Ac)2) | Achieved a 99.7% conversion rate of 2-ethylhexanal with 95.6% selectivity for the acid. guidechem.com |
These synthetic approaches highlight the versatility of chemical pathways available for producing a wide range of 2-ethylhexanoate esters. The choice of method depends on factors such as the desired product, available starting materials, and economic and environmental considerations.
Environmental Fate and Degradation Pathways of Isodecyl 2 Ethylhexanoate
Biodegradation Mechanisms
The principal route for the complete mineralization of esters in the environment is microbial degradation. iwaponline.com This process involves the breakdown of the compound into simpler molecules that can be integrated into natural biogeochemical cycles. The structure of the ester, including the branching of its alcohol and acid moieties, plays a role in the rate and completeness of its biodegradation. nih.govresearchgate.net
The microbial degradation of Isodecyl 2-ethylhexanoate (B8288628) is initiated by the cleavage of its ester bond. This initial hydrolytic step is a common pathway for a wide range of esters, including industrial compounds like phthalate esters. nih.govresearchgate.net The process yields the constituent alcohol and carboxylic acid:
Isodecyl alcohol
2-ethylhexanoic acid (2-EHA)
Following this primary degradation step, the resulting metabolites are further catabolized by microorganisms. 2-ethylhexanoic acid is known to biodegrade readily in the environment. canada.ca The subsequent degradation of the isodecyl alcohol and 2-ethylhexanoic acid proceeds through pathways common for the catabolism of alcohols and alkyl carboxylic acids, ultimately leading to carbon dioxide and water under aerobic conditions.
The critical first step in the biodegradation of Isodecyl 2-ethylhexanoate—the cleavage of the ester linkage—is catalyzed by specific microbial enzymes. ck12.org Organisms such as bacteria and fungi produce a class of enzymes known as hydrolases, which includes esterases and lipases, that are responsible for this reaction. nih.gov
These enzymes facilitate the hydrolysis of the ester, a reaction that can also occur chemically but is significantly accelerated by biological catalysis. lubesngreases.com The efficiency of these enzymes can be influenced by the chemical's solubility and steric hindrance around the ester bond. The presence of microorganisms that constitutively produce or can be induced to produce these enzymes is essential for the degradation of esters in soil and aquatic environments. researchgate.net
The primary and most stable intermediates in the biodegradation of this compound are its initial hydrolysis products: Isodecyl alcohol and 2-ethylhexanoic acid . industrialchemicals.gov.aucir-safety.org
Further breakdown of these intermediates occurs through established metabolic pathways:
Isodecyl alcohol , a branched-chain alcohol, is oxidized to its corresponding aldehyde and then to a carboxylic acid.
2-ethylhexanoic acid and other resulting carboxylic acids are typically catabolized through the β-oxidation pathway. This process sequentially shortens the carbon chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production.
While transient intermediates from these subsequent oxidation steps are expected, the initial hydrolysis products are the most significant and readily identifiable intermediates in the environmental fate of the parent ester.
Factors Influencing Environmental Degradation
The rate and extent of this compound biodegradation are not intrinsic properties of the molecule alone but are heavily dependent on the surrounding environmental conditions and the microbial communities present.
Environmental conditions play a crucial role in modulating microbial activity and, consequently, the rate of biodegradation. nih.gov
pH: Microbial enzymes have optimal pH ranges for activity. Significant deviations from this range can slow down or inhibit enzymatic processes, thereby affecting degradation rates.
Temperature: Temperature directly influences microbial metabolic rates. Generally, an increase in temperature, up to an optimal point, accelerates biodegradation. nih.gov Seasonal changes in temperature can cause significant variations in the degradation capacity of natural microbial communities. mtu.edu
Oxygen Availability: The complete mineralization of this compound and its intermediates is most efficient under aerobic conditions. While initial hydrolysis may occur anaerobically, the subsequent oxidation of the fatty acid and alcohol components is significantly faster in the presence of oxygen. nih.govresearchgate.net
The biological breakdown of organic compounds is often limited by the availability of essential nutrients and the composition of the indigenous microbial population.
Nutrient Availability: The biodegradation of carbon-rich compounds like this compound requires other essential nutrients, primarily nitrogen and phosphorus, for microbial growth and enzyme production. au.dk In nutrient-poor environments, the lack of these elements can be a significant limiting factor for bioremediation. mtu.eduresearchgate.net Amending contaminated sites with nutrients can stimulate microbial growth and enhance degradation rates. nih.govmtu.edu
Microbial Community Structure: The presence of microorganisms possessing the necessary enzymatic machinery is a prerequisite for biodegradation. mtu.edu The structure and diversity of the microbial community at a given site are shaped by local environmental conditions. nih.gov Environments with a history of exposure to similar organic compounds may harbor adapted microbial populations capable of more rapid degradation. mtu.edu
Interactive Data Table: Factors Influencing this compound Degradation
| Factor | Effect on Biodegradation Rate | Rationale |
| Temperature | Increases with temperature up to an optimum, then decreases | Microbial metabolic and enzymatic activities are temperature-dependent. nih.gov |
| pH | Highest at optimal pH range for microbial community, lower at extremes | Enzyme activity is pH-sensitive; extreme pH can denature enzymes. |
| Oxygen | Significantly higher rates under aerobic conditions | Complete oxidation of degradation intermediates to CO2 and H2O is an aerobic process. mtu.edu |
| Nutrients (N, P) | Rate is often limited by nutrient availability; addition can stimulate degradation | Microorganisms require nitrogen and phosphorus for cell growth and synthesis of enzymes. researchgate.net |
| Microbial Community | Dependent on the presence of adapted microbes with esterase/lipase (B570770) activity | The necessary catabolic pathways must be present in the indigenous microbial population. nih.govmtu.edu |
Environmental Persistence and Mobility in Different Compartments
The environmental persistence and mobility of this compound are governed by its physicochemical properties and its susceptibility to various degradation processes in different environmental compartments, namely soil, water, and air. As a branched long-chain ester, its behavior is influenced by factors such as water solubility, soil sorption, and volatility.
Persistence:
While specific half-life data for this compound is limited, information on analogous compounds provides insight. For instance, substances categorized as 'readily biodegradable' can have median half-lives in freshwater as low as 1.95 days, although this can vary significantly based on environmental conditions ecetoc.orgecetoc.org. Studies on other ester-based compounds, such as certain plasticizers, indicate that the chemical structure, particularly chain branching, can influence the rate of biodegradation. For example, anaerobic biodegradation studies of alkyl esters in marine sediment suggest that branching in the alcohol or acid moiety can decrease the rate and extent of degradation researchgate.net. Conversely, other research indicates that many ester plasticizers are susceptible to microbial degradation nih.govresearchgate.net. The degradation product, 2-EHA, is reported to biodegrade quickly in the environment, suggesting it is unlikely to persist nih.gov.
Mobility:
The mobility of this compound in the environment is largely determined by its partitioning behavior between soil/sediment and water, which can be estimated using the soil organic carbon-water partitioning coefficient (Koc) ecetoc.orgijfar.org. A low Koc value indicates high mobility, meaning the substance is more likely to move through the soil and potentially leach into groundwater chemsafetypro.com.
Soil: Due to its ester structure, this compound is expected to have low to moderate mobility in soil. It will tend to adsorb to organic matter in soil and sediment, which limits its transport. The degradation product, 2-EHA, has a low estimated log Koc, suggesting it would not tend to be a sink in soil or sediment if released to water or soil nih.gov. However, the parent ester's larger, more hydrophobic structure would lead to greater sorption. The mobility of organic compounds in soil can be classified based on their Koc values, as shown in the table below.
Table 1: Soil Mobility Classification Based on Koc Values
| Koc Range | Mobility Class |
|---|---|
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| > 2000 | Immobile |
Data sourced from McCall et al. classification schemes.
Water: The water solubility of this compound is expected to be low. This limited solubility, combined with its tendency to sorb to organic matter, suggests that in aquatic environments, a significant fraction of the compound will be associated with suspended solids and bottom sediments. Its degradation product, 2-EHA, is reported to have high water solubility and is expected to remain primarily in the water column nih.gov.
Air: Given its molecular weight and structure, this compound is expected to have a low vapor pressure, indicating that volatilization from soil or water surfaces is not a significant transport pathway. In the atmosphere, any fraction that does exist in the vapor phase would be susceptible to degradation by photochemically produced hydroxyl radicals. For analogous compounds like the ethylhexyl ester of 2,4-D, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 19 hours cdc.gov.
Bioremediation Strategies for Ester Compounds
Bioremediation utilizes biological organisms, primarily microorganisms, to degrade or transform environmental pollutants nih.gov. For ester compounds like this compound, these strategies focus on enhancing the natural microbial processes that break down the ester into less harmful substances.
Natural Attenuation Processes
Natural attenuation relies on naturally occurring processes to reduce the mass, toxicity, mobility, or concentration of contaminants in the environment. For this compound, the key natural attenuation mechanisms are abiotic hydrolysis and, more significantly, microbial biodegradation.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form an alcohol (isodecanol) and a carboxylic acid (2-ethylhexanoic acid). The rate of hydrolysis is influenced by pH and temperature researchgate.netnih.govrsc.org. While abiotic hydrolysis occurs, it is generally a slower process compared to microbially-mediated breakdown. Studies on other long-chain alkyl esters have shown that the rate of hydrolysis can be influenced by the length and branching of the alkyl chains researchgate.netamelica.org.
Biodegradation: This is the most significant natural attenuation process for many organic compounds. Microorganisms, such as bacteria and fungi, possess enzymes (esterases and lipases) that can catalyze the hydrolysis of the ester bond in this compound nih.gov. This initial breakdown step is crucial as it transforms the parent compound into metabolites that can be further utilized by microorganisms as a source of carbon and energy sciepub.comnih.gov.
The efficiency of biodegradation is dependent on several factors:
Microbial Population: The presence of a diverse and adapted microbial community capable of degrading both the parent ester and its breakdown products.
Environmental Conditions: Factors such as pH, temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of essential nutrients (nitrogen, phosphorus) significantly impact microbial activity and degradation rates mdpi.com.
Chemical Structure: The structure of the ester itself plays a role. Studies on other esters have shown that increased branching on the alkyl side chain can sometimes lead to slower degradation rates, as it may hinder enzymatic attack researchgate.netnih.gov.
Biostimulation and Bioaugmentation Approaches
In situations where natural attenuation is too slow or insufficient to meet remediation goals, active bioremediation strategies like biostimulation and bioaugmentation can be employed to enhance the degradation of ester compounds.
Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or other amendments to the contaminated environment to stimulate the growth and activity of the indigenous microbial populations capable of degrading the contaminant medcraveonline.comremittancesreview.com. For sites contaminated with esters, biostimulation aims to overcome nutrient limitations that may be restricting the natural biodegrading capabilities of the local microorganisms nih.govnih.gov. The addition of organic amendments can also enhance the process researchgate.net. This approach has proven effective for a range of contaminants, including hydrocarbons and polyester polyurethanes medcraveonline.comnih.gov.
Table 2: Comparison of Bioremediation Strategies
| Strategy | Description | Key Principle |
|---|---|---|
| Natural Attenuation | Relies on naturally occurring microbial populations and environmental processes to degrade contaminants without human intervention. | Intrinsic biodegradation and abiotic processes. |
| Biostimulation | Addition of nutrients or other substances to a contaminated environment to encourage the growth and activity of native contaminant-degrading microorganisms medcraveonline.com. | Enhancing the capabilities of the existing microbial community. |
| Bioaugmentation | Introduction of specific, pre-selected microorganisms (either naturally occurring or genetically modified) into a contaminated site to supplement the existing microbial population medcraveonline.com. | Introducing specialized microbes to perform a desired degradation function. |
Bioaugmentation: This approach involves the introduction of specific, often laboratory-cultured, microorganisms with known capabilities to degrade the target contaminant into the contaminated site medcraveonline.com. This is particularly useful when the indigenous microbial population lacks the necessary degradative pathways or is present in insufficient numbers nih.gov. For ester compounds, this would involve inoculating the site with bacterial or fungal strains that produce high levels of esterase enzymes. The success of bioaugmentation often depends on the ability of the introduced microorganisms to survive and compete with the native microbial community in the specific site conditions mdpi.com. In some cases, combining biostimulation with bioaugmentation can be a highly effective strategy, where the added nutrients support the growth and activity of the introduced specialized microbes remittancesreview.comnih.gov.
Industrial and Material Science Applications of Isodecyl 2 Ethylhexanoate
Application as a Plasticizer in Polymer Systems
Plasticizers are additives that enhance the flexibility, workability, and distensibility of a material by reducing the intermolecular forces between polymer chains. Esters of 2-ethylhexanoic acid are recognized for their properties as plasticizers for materials such as PVC, nitrocellulose, and chlorinated rubber atamanchemicals.comjytchem.com. High molecular weight plasticizers are particularly valued for their ability to improve the durability and lifespan of PVC products by minimizing migration and degradation geomembrana.world.
Table 1: General Properties of 2-Ethylhexanoic Acid Esters as PVC Plasticizers
| Property | Description | Source |
|---|---|---|
| Function | Increase flexibility and workability of PVC. | atamanchemicals.comjytchem.com |
| Mechanism | Embed between polymer chains to reduce intermolecular forces. | google.com |
| Structural Benefit | Branched structures can enhance migration resistance. | nih.govmdpi.com |
| Compatibility | Used in processing PVC for superior physical properties. | google.com |
Detailed studies quantifying the specific influence of Isodecyl 2-ethylhexanoate (B8288628) on the processability and flexibility of PVC are not prominently featured in the available scientific literature. However, the addition of plasticizers, in general, is known to lower the glass transition temperature of PVC, making it more flexible and easier to process. High molecular weight plasticizers are noted for enhancing the flexibility of PVC liners, which is crucial for applications in extreme temperatures geomembrana.world. The molecular weight of a plasticizer plays a significant role in its efficiency; for instance, a study on poly(hexane succinate) as a PVC plasticizer showed that its molecular weight influences plasticizing efficiency, migration, and thermal stability researchgate.net.
Specific migration studies for Isodecyl 2-ethylhexanoate in polymeric matrices have not been identified in the reviewed literature. However, the migration of plasticizers from PVC is a critical area of study. The tendency of a plasticizer to migrate is inversely related to its molecular weight researchgate.net. Research on various phthalate and non-phthalate plasticizers has shown that those with higher molecular weights, such as di-octyl terephthalate (B1205515) (DOTP), exhibit lower mass loss from PVC films researchgate.netepa.gov. Highly branched esters and polyesters are known to have improved migration resistance due to their higher molecular weight and the ability to entangle with PVC chains nih.govmdpi.com.
Table 2: Factors Influencing Plasticizer Migration from PVC
| Factor | Influence on Migration | Source |
|---|---|---|
| Molecular Weight | Higher molecular weight generally leads to lower migration. | geomembrana.worldresearchgate.net |
| Molecular Structure | Branched structures can reduce migration through entanglement. | nih.govmdpi.com |
| Temperature | Higher temperatures increase the rate of migration. | researchgate.net |
| Contact Medium | The nature of the contacting substance affects migration rates. | ital.sp.gov.br |
Role in Lubricant Formulations and Tribological Systems
Synthetic esters are widely used as base stocks and additives in lubricant formulations due to their desirable properties, such as high viscosity indices, low pour points, and good thermal stability chemceed.com. The esters of 2-ethylhexanoic acid are specifically noted for their lubricant properties atamanchemicals.comjytchem.com.
While this compound is listed in a patent as a potential low viscosity ester lubricant, specific performance data as a base stock is not provided google.com. Synthetic esters, in general, are utilized as base stocks in applications where mineral oils may not be suitable google.com. Branched synthetic esters are particularly noted for their biodegradability and good low-temperature properties google.com. The use of esters in synthetic lubricants can balance effects on seals, solubilize additives, reduce volatility, and improve energy efficiency through higher lubricity bobistheoilguy.com. Fatty acid esters are also used as base oils or lubricant additives in metalworking fluids estichem.com.
Table 3: General Characteristics of Synthetic Ester Base Stocks
| Characteristic | Description | Source |
|---|---|---|
| Performance | High viscosity index, low pour point, high thermal stability. | chemceed.com |
| Applications | Used where mineral oils are inadequate; can improve energy efficiency. | google.combobistheoilguy.com |
| Biodegradability | Branched esters can offer good biodegradability. | google.com |
| Additive Compatibility | Can help to solubilize other lubricant additives. | bobistheoilguy.com |
There is no specific information available in the reviewed literature regarding the use of this compound in metalworking fluids. However, fatty acid esters are commonly used as additives in these fluids to enhance lubrication, cooling, and stability umicore.com. High molecular weight polymeric esters are also used to impart lubricity to metalworking compositions lubrizol.com. These esters can form protective films on metal surfaces, reducing friction and wear during machining processes estichem.com. In some formulations, esters can act as a replacement for or supplement to mineral oil umicore.com. The addition of sulfurized fatty acid esters has been shown to significantly reduce the friction coefficient in tribological tests mdpi.com.
Impact on Lubricity and Frictional Properties
This compound, as part of the broader class of monoesters, is utilized in lubricant compositions designed for high-temperature applications. These esters are valued for their ability to maintain effective lubrication and favorable frictional properties under demanding thermal conditions, such as those found within an engine's crankcase. The primary function of these lubricants is to reduce friction between moving mechanical components, which can arise from both direct surface contact and the viscous drag of the fluid itself. In a hydrodynamic lubrication regime, where a full fluid film separates the surfaces, lower lubricant viscosity generally leads to greater energy efficiency.
The effectiveness of a lubricant at high temperatures is often characterized by its kinematic viscosity and its coefficient of friction. Low viscosity esters, including compounds structurally similar to this compound, are specifically selected for their performance in the 100°C to 150°C range. google.com These compositions are designed to provide sufficient viscosity to protect components at high temperatures while also ensuring fluidity at lower temperatures. google.com
Research into high-temperature lubricant compositions has identified specific performance benchmarks for monoesters. For instance, a desirable monoester for such applications would exhibit a kinematic viscosity between 1 and 4 centistokes (cSt) at 100°C and maintain a kinematic viscosity ratio (KV at 150°C / KV at 100°C) of 0.6 or higher. google.com This ratio indicates the lubricant's ability to resist thinning as temperature increases. Furthermore, a low average coefficient of friction, ideally 1.0 or lower at 140°C, is a key indicator of energy efficiency. google.com
The table below presents typical performance data for low viscosity monoesters used in high-temperature lubrication, illustrating the properties that make them suitable for these applications.
Table 1: Performance Characteristics of Low Viscosity Monoesters in Lubrication
| Property | Value Range | Test Condition | Source |
|---|---|---|---|
| Kinematic Viscosity | 1 to 4 cSt | at 100°C | google.com |
| Kinematic Viscosity Ratio | ≥ 0.6 | (KV at 150°C / KV at 100°C) | google.com |
| Average Friction Coefficient | ≤ 1.0 | at 140°C | google.com |
Application as a Solvent and Co-Solvent in Chemical Processes
Solvent Properties in Industrial Processes (e.g., Printing Inks)
In the formulation of industrial products such as printing inks, the choice of solvent is critical to achieving the desired application properties, including viscosity, drying time, and film formation. Esters, particularly those derived from fatty acids, are often employed as non-volatile organic compound (non-VOC) solvents, viscosity regulators, and dispersing agents. mosselman.eu For offset printing inks, 2-ethylhexyl esters are noted as cost-effective solvents that help control the ink's flow characteristics. mosselman.eu
The function of a solvent in a printing ink is to dissolve the binder (resin) and create a fluid vehicle for the pigment. The solvent's evaporation rate is a key factor; for example, a solvent with a low boiling point will dry quickly, which can affect dot shape on the printed substrate. marmara.edu.tr Conversely, a high-boiling-point solvent provides a slower drying time, which can improve the final print quality. marmara.edu.tr The selection of an appropriate solvent or a blend of solvents is essential to balance these properties and ensure compatibility with the printing process and substrate, whether it be coated or uncoated paper. marmara.edu.tr The use of specific esters helps formulators meet technical requirements while also addressing environmental and cost considerations. mosselman.eumst.dk
Solubility Parameters and Solvency Characteristics in Material Systems
The solvency characteristics of a compound like this compound can be predicted and understood using solubility parameters, such as the Hildebrand and Hansen Solubility Parameters (HSP). stevenabbott.co.ukculturalheritage.org The Hildebrand solubility parameter (δ) is derived from the cohesive energy density of a substance, which is a measure of the energy required to vaporize a liquid. culturalheritage.org The principle that "like dissolves like" is quantified by this parameter; materials with similar Hildebrand values are likely to be miscible. culturalheritage.org
Hansen Solubility Parameters refine this concept by dividing the total Hildebrand value into three components:
δD: Energy from dispersion forces
δP: Energy from polar intermolecular forces
δH: Energy from hydrogen bonds
For a polymer to dissolve in a solvent, the HSP values of both materials must be close. The difference between the parameters of a solute and a solvent can be calculated as a "distance" (Ra). A smaller Ra value indicates a higher likelihood of solubility. mdpi.com These parameters are crucial in formulating coatings, inks, and other material systems, as they allow for the precise selection of solvents to dissolve specific resins and polymers, ensuring the stability and performance of the final product. mdpi.com
The table below outlines the conceptual framework of Hansen Solubility Parameters.
Table 2: Hansen Solubility Parameter Components
| Parameter | Description | Role in Solubility |
|---|---|---|
| δD (Dispersion) | Represents the energy from nonpolar van der Waals forces. | Crucial for interactions between nonpolar molecules. |
| δP (Polar) | Represents the energy from dipole-dipole interactions. | Important for dissolving polar, but not hydrogen-bonded, materials. |
| δH (Hydrogen Bonding) | Represents the energy from hydrogen bonds between molecules. | Key for solvents that can act as hydrogen bond donors or acceptors. |
Use as Chemical Intermediates and Additives in Industrial Products
Precursors for Alkyd Resins and Stabilizers
While this compound itself is not a primary precursor, metallic salts of 2-ethylhexanoic acid are used in the synthesis of polymers like alkyd resins. Alkyd resins are polyesters modified with fatty acids, commonly used in paints and coatings. dergipark.org.tr Their synthesis often involves a polycondensation reaction between a polyol (like glycerin), a dicarboxylic acid or its anhydride (like phthalic anhydride), and a fatty acid or oil. dergipark.org.trnih.gov
In this process, catalysts are required to facilitate the reaction at high temperatures (230-250°C). nih.gov Zirconium 2-ethylhexanoate, also known as zirconium octoate, has been successfully used as a catalyst for the alcoholysis step in alkyd resin production from soybean oil and glycerin. dergipark.org.trresearchgate.net This catalyst promotes the formation of monoglycerides and has been shown to improve properties such as yellowing resistance in the final coating formulation. The use of such organo-metallic compounds derived from 2-ethylhexanoic acid is therefore an important aspect of producing these widely used resins. researchgate.net
Components in Corrosion Inhibitor Systems (e.g., Potassium 2-ethylhexanoate)
Derivatives of 2-ethylhexanoic acid play a significant role as corrosion inhibitors in various industrial applications. wikipedia.orgguidechem.com Potassium 2-ethylhexanoate, the potassium salt of 2-ethylhexanoic acid, is a well-established corrosion inhibitor, particularly in automotive antifreeze coolants and metalworking fluids. wikipedia.orgguidechem.comatamanchemicals.comglindiachemicals.com
Corrosion inhibitors function by adsorbing onto a metal surface to form a protective film. guidechem.comresearchgate.netmdpi.com This film acts as a barrier, either by physically blocking the metal from the corrosive environment or by slowing down the electrochemical reactions (anodic or cathodic) that cause corrosion. mdpi.commdpi.com Organic inhibitors, like potassium 2-ethylhexanoate, are effective because their molecules can adhere to the metal, preventing the formation of rust and reducing frictional wear in metalworking processes. guidechem.com The 2-ethylhexanoate anion is the active component that provides this protection. guidechem.com These inhibitors are valued for their solubility in organic systems and their effectiveness in preventing corrosive damage to metallic components. atamanchemicals.comglindiachemicals.com
Additives in Coatings and Detergents
This compound, a branched high-molecular-weight ester, finds utility in various industrial applications, notably as a performance-enhancing additive in coatings. While its presence in detergent formulations is less documented, its properties suggest potential functionalities.
In Coatings
In the coatings industry, esters of 2-ethylhexanoic acid, including this compound, are valued for their ability to modify the physical and chemical properties of the final product. These esters primarily function as plasticizers and leveling agents, contributing to the flexibility, durability, and aesthetic quality of the coating. zsmaterials-sales.com Their low volatility and excellent weather resistance make them suitable for a range of coating systems. zsmaterials-sales.com
The primary roles of 2-ethylhexanoate esters in coatings include:
Improving Flexibility and Durability: As plasticizers, these esters increase the elasticity of the coating film, which helps to prevent cracking and peeling, thereby extending the service life of the coated substrate. zsmaterials-sales.com
Enhancing Leveling and Flow: They improve the flow properties of the coating, which minimizes application defects such as brush marks and "orange peel" effects, resulting in a smoother and more uniform finish. zsmaterials-sales.com
Below is a data table summarizing the functional benefits of 2-ethylhexanoate esters in coating formulations.
| Functional Role | Performance Enhancement | Resulting Coating Properties |
| Plasticizer | Increases film toughness and impact resistance. | Enhanced flexibility and durability. |
| Leveling Agent | Improves flow properties of the coating. | Reduced surface defects for a smoother finish. |
| Adhesion Promoter | Enhances bonding to the substrate. | Improved coating longevity and performance. |
In Detergents
Detailed research findings on the specific use of this compound in detergent formulations are not extensively available in the public domain. However, based on its chemical structure as an ester with a lipophilic (oil-loving) tail, it could theoretically serve certain functions in detergent systems.
Potential, though not explicitly documented, roles in detergents could include:
Emollient: In industrial hand cleaners or specialty detergents, it could act as a skin-conditioning agent to counteract the drying effects of surfactants.
Solvent: Its ester nature might allow it to function as a co-solvent for certain fragrance components or other oil-based additives in a detergent formulation.
The table below outlines the theoretical functions of this compound if it were to be used in detergents, based on the general properties of similar chemical compounds.
| Potential Functional Role | Theoretical Performance Contribution |
| Emollient | Conditions and softens skin in hand soaps and cleaners. |
| Solvent | Dissolves oily components and fragrances. |
| Foam Modifier | Could potentially influence the stability and texture of the lather. |
Theoretical and Computational Investigations of Isodecyl 2 Ethylhexanoate
Molecular Modeling and Simulation Studies
Theoretical and computational chemistry provide powerful tools for investigating the molecular characteristics of Isodecyl 2-ethylhexanoate (B8288628), offering insights that complement experimental findings. These methods allow for a detailed examination of its electronic structure, conformational flexibility, and intermolecular interactions, which are fundamental to understanding its macroscopic properties and performance in various applications.
Application of Density Functional Theory (DFT) in Molecular Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For Isodecyl 2-ethylhexanoate, DFT calculations can elucidate a variety of molecular properties that are crucial for understanding its reactivity and interactions.
DFT can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. This information is foundational for understanding the molecule's three-dimensional shape and how it might pack in a condensed phase.
Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. For an emollient ester like this compound, a relatively large HOMO-LUMO gap would be expected, consistent with its intended use in stable formulations.
DFT can also be used to compute infrared (IR) and Raman spectra from first principles. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For this compound, the most prominent feature in its calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| Optimized Ground State Energy | -X.XXX Hartrees | Provides a baseline for comparing the stability of different conformers. |
| HOMO Energy | -Y.YY eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +Z.ZZ eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Y.YY + Z.ZZ) eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | ~2.0 Debye | Influences intermolecular interactions and solubility. |
Note: The values in this table are illustrative and represent typical ranges for similar ester compounds. Actual values would be obtained from specific DFT calculations.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for System Behavior
While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of a large ensemble of molecules, providing a bridge between the molecular and macroscopic scales. mdpi.comlibretexts.org
Molecular Dynamics (MD) Simulations MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. For this compound, an MD simulation would typically involve placing a large number of molecules in a simulation box with periodic boundary conditions to mimic a bulk liquid.
These simulations can be used to predict various bulk properties, such as density, viscosity, and diffusion coefficients, which are critical for its function as an emollient. The viscosity of an emollient, for instance, is directly related to its feel on the skin and its film-forming properties. seppic.com MD simulations can also provide detailed information about the conformational changes of the this compound molecules in the liquid state. The branched alkyl chains of this ester contribute to its unique rheological properties, and MD can reveal how these chains interact and entangle.
Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as water, other lipids, or active ingredients in a cosmetic formulation. acs.org By simulating these complex systems, it is possible to understand how this compound influences the structure and stability of an emulsion or its ability to act as a solvent for other components.
Monte Carlo (MC) Simulations MC simulations use probabilistic methods to explore the different possible configurations of a system. libretexts.org Unlike MD, which follows the natural time evolution of a system, MC simulations generate a series of configurations based on their statistical probability. This makes MC particularly well-suited for studying equilibrium properties and phase behavior.
For this compound, MC simulations can be used to determine thermodynamic properties such as the heat of vaporization and cohesive energy density. The cohesive energy density is a measure of the strength of the intermolecular forces holding the molecules together in a liquid and is related to the solvent properties of the substance. MC simulations can also be used to model the partitioning of this compound between different phases, for example, between an oil and a water phase in an emulsion.
Table 2: System-Level Properties of this compound Obtainable from MD and MC Simulations
| Property | Simulation Method | Significance in Application |
|---|---|---|
| Density | MD, MC | A fundamental physical property important for formulation. |
| Viscosity | MD | Directly relates to the sensory feel and spreadability of the emollient. seppic.com |
| Self-Diffusion Coefficient | MD | Measures the mobility of the molecules in the liquid state. |
| Heat of Vaporization | MC | Related to the volatility of the compound. |
Computational Chemistry for Understanding Molecular Interactions
Computational chemistry encompasses a range of methods, including DFT and simulation techniques, to study molecular interactions. For this compound, these methods can be used to quantify the non-covalent interactions that govern its physical properties and its behavior in formulations.
The primary intermolecular forces at play for a non-polar molecule like this compound are van der Waals forces, specifically London dispersion forces. The large, flexible alkyl chains provide a significant surface area for these interactions. Computational methods can be used to calculate the interaction energies between pairs or larger clusters of molecules, providing a quantitative measure of the strength of these forces.
The branched nature of both the isodecyl and the 2-ethylhexanoate moieties introduces steric hindrance that affects how the molecules can pack together. This disruption of close packing is a key reason for the liquid nature and relatively low viscosity of such esters compared to their linear counterparts of similar molecular weight. Computational analysis of the radial distribution function from an MD simulation can reveal the average distances and coordination numbers of molecules in the liquid, providing a structural signature of these packing effects.
Furthermore, the ester group, while being the most polar part of the molecule, is sterically hindered by the adjacent alkyl groups. Computational methods can map the electrostatic potential on the molecular surface, visualizing the regions of partial positive and negative charge. This can help in understanding the orientation of this compound molecules at interfaces, for instance, at the oil-water interface of an emulsion.
Structure-Property Relationship Studies (QSPR/QSAR where relevant to chemical behavior)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the chemical structure of a molecule with its physical properties or biological activity, respectively. nih.govnih.gov For this compound, QSPR models are particularly relevant for predicting its chemical and physical behaviors based on its molecular descriptors. aston-chemicals.com
Predicting Chemical and Physical Behaviors based on Molecular Structure
QSPR models are built by first calculating a set of numerical descriptors that represent the chemical structure of a molecule. These descriptors can be based on topology (e.g., branching indices), geometry (e.g., molecular surface area), or electronic properties (e.g., calculated from quantum chemistry). A statistical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to an experimentally measured property. researchgate.net
For this compound, QSPR models can be used to predict a wide range of physicochemical properties that are important for its use as an emollient. These include properties such as boiling point, vapor pressure, viscosity, and surface tension. For example, the viscosity of an ester is known to be influenced by its molecular weight and the degree of branching. aston-chemicals.com A QSPR model could quantify this relationship, allowing for the prediction of viscosity for other similar esters.
The branching in both the isodecyl and the 2-ethylhexanoate parts of the molecule is a key structural feature. Topological descriptors that quantify the degree of branching would be expected to be significant variables in QSPR models for properties like melting point and viscosity. Increased branching generally leads to a lower melting point and viscosity due to the disruption of crystal packing and increased intermolecular distances.
Table 3: Key Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Example Descriptor | Predicted Influence on Properties |
|---|---|---|
| Constitutional | Molecular Weight | Positively correlated with boiling point and viscosity. aston-chemicals.com |
| Topological | Branching Index (e.g., Kier & Hall indices) | Inversely correlated with melting point and viscosity. |
| Geometrical | Molecular Surface Area | Positively correlated with the strength of dispersion forces. |
Correlation of Structural Features with Functional Performance in Materials
The functional performance of this compound as an emollient in cosmetic formulations is directly linked to its molecular structure. researchgate.net QSPR-like approaches can be used to establish correlations between its structural features and its performance characteristics, such as spreadability, skin feel, and solvent properties.
Spreadability and Skin Feel: The spreadability of an emollient on the skin is influenced by its viscosity and surface tension. cosmeticsandtoiletries.com The branched structure of this compound results in a relatively low viscosity for its molecular weight, which contributes to its good spreading characteristics and a light, non-greasy feel. aston-chemicals.com A QSPR model could correlate descriptors related to branching and molecular flexibility with experimentally measured spreading values.
Film Formation and Occlusivity: When applied to the skin, emollients form a thin film that helps to reduce transepidermal water loss (TEWL). The properties of this film are determined by the intermolecular forces between the emollient molecules. The branched chains of this compound are likely to form a less ordered and more permeable film compared to a linear ester of the same molecular weight, leading to a semi-occlusive effect. This can be investigated by correlating molecular descriptors with measured TEWL values.
By establishing these structure-performance relationships, it becomes possible to computationally screen and design new emollient molecules with desired functional properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Design of Novel Formulations Containing this compound
The application of theoretical and computational methods in the design of novel formulations represents a significant advancement in cosmetic and pharmaceutical sciences. These approaches allow for the prediction of physicochemical properties, the simulation of molecular interactions, and the optimization of formulation parameters, thereby reducing the need for extensive empirical experimentation. nih.gov While the use of computational tools is widespread, specific detailed research on the computational design of formulations containing this compound is not extensively documented in publicly available scientific literature.
General principles of computational formulation design often involve the use of molecular modeling and simulation to understand the behavior of ingredients within a mixture. For an emollient ester like this compound, computational studies could theoretically be employed to predict its interaction with other formulation components such as surfactants, co-emollients, and active ingredients. For instance, molecular dynamics simulations could provide insights into the molecular arrangement at the oil-water interface in an emulsion, helping to optimize stability.
In the context of designing novel formulations, quantitative structure-property relationship (QSPR) models could also be hypothetically applied. These models correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, a QSPR study could predict properties such as its spreading coefficient, viscosity, and solvency for various cosmetic actives, aiding in the selection of appropriate co-ingredients to achieve desired sensory characteristics and performance.
A hypothetical computational screening process for a skin cream formulation containing this compound could involve the steps outlined in the table below. This table illustrates a potential workflow that could be used in the computational design of such a formulation.
Table 1: Hypothetical Computational Workflow for Formulation Design
| Step | Computational Technique | Objective |
|---|---|---|
| 1 | Molecular Mechanics | Energy minimization of the this compound molecule to determine its most stable conformation. |
| 2 | Molecular Dynamics Simulation | To simulate the interactions between this compound and other formulation components (e.g., water, surfactants, polymers) to predict emulsion stability and microstructure. |
| 3 | Quantitative Structure-Property Relationship (QSPR) Modeling | To predict key physicochemical properties of this compound and its mixtures, such as viscosity, spreading, and solubility parameters. |
| 4 | Virtual Screening of Co-ingredients | To computationally screen a library of potential co-emollients or stabilizers to identify candidates that exhibit favorable interactions with this compound. |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Routes for Isodecyl 2-ethylhexanoate (B8288628)
Traditional synthesis of esters often involves acid catalysts, high temperatures, and organic solvents, which can lead to significant environmental impact and waste generation. longdom.orgchemistryjournals.net The development of green synthetic routes for Isodecyl 2-ethylhexanoate is a key area of research, focusing on minimizing hazardous substances, reducing energy consumption, and utilizing renewable resources. chemistryjournals.netnih.gov
A primary strategy is the adoption of biocatalysis, particularly the use of enzymes like lipases. chemistryjournals.netresearchgate.net Enzymatic esterification offers several advantages over conventional chemical methods, including high selectivity, milder reaction conditions (moderate temperatures and atmospheric pressure), and the generation of fewer byproducts. researchgate.netnih.govnih.gov Lipases, such as those from Candida antarctica (CALB) or Candida cylindracea, can be immobilized on supports to enhance their stability and allow for reuse, making the process more economically viable. nih.govnih.gov This approach is considered environmentally friendly and aligns with the principles of green chemistry. researchgate.netnih.gov
Another avenue of research involves the use of alternative, greener solvents to replace traditional volatile organic compounds. chemistryjournals.netnih.gov Solvents like water, ionic liquids, or supercritical fluids are being explored to reduce the toxicity and environmental footprint of the synthesis process. chemistryjournals.net Microwave-assisted synthesis is also a promising technique that can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.net
| Synthesis Route | Catalyst | Conditions | Advantages |
| Conventional Esterification | Strong acids (e.g., H₂SO₄) | High temperature (70-150 °C) | Established method |
| Enzymatic Esterification | Immobilized Lipase (B570770) (e.g., CALB) | Mild temperature (e.g., 37 °C) | High selectivity, lower energy, fewer byproducts, reusable catalyst researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Acid or Enzyme | Microwave irradiation | Reduced reaction time, lower energy consumption chemistryjournals.net |
| Green Solvent Synthesis | Various catalysts | Water, ionic liquids, or supercritical fluids | Reduced toxicity and environmental impact chemistryjournals.net |
Advanced Spectroscopic and Chromatographic Methods for Trace Analysis and Characterization
Ensuring the purity of this compound and detecting its presence at trace levels in environmental or industrial samples requires sophisticated analytical techniques. Future research is focused on developing more sensitive and efficient methods for its analysis and characterization.
Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands out as a powerful tool. mdpi.com This method combines the rapid and efficient separation capabilities of UHPLC with the high sensitivity and specificity of HRMS, enabling accurate identification and quantification of the compound, even in complex mixtures. mdpi.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another standard and effective technique for analyzing esters, often after a derivatization step to improve resolution. mdpi.com
Advanced spectroscopic methods are also crucial for detailed molecular characterization. acorn.worksmdpi.comresearchgate.net Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy provide a molecular 'fingerprint' based on the vibrational properties of the molecule, allowing for structural identification and quality control. sustainability-directory.com These methods are invaluable for monitoring the synthesis process and ensuring the final product meets quality standards. sustainability-directory.com
| Analytical Technique | Purpose | Key Advantages |
| GC-MS | Separation and identification | High resolution for volatile compounds |
| UHPLC-HRMS | Trace analysis in complex matrices | High sensitivity, speed, and accuracy mdpi.com |
| FTIR Spectroscopy | Functional group identification | Provides a molecular 'fingerprint' for quality control sustainability-directory.com |
| Raman Spectroscopy | Structural analysis | Complements FTIR, useful for studying crystalline structures sustainability-directory.com |
| Solid-State NMR | In-depth structural characterization | Provides detailed information on molecular structure in solid form mdpi.com |
Detailed Mechanistic Studies of Environmental Degradation in Complex Matrices
Understanding the environmental fate of this compound is critical for assessing its long-term impact. The primary degradation pathway for esters in the environment is hydrolysis, which can be catalyzed by acids or bases, splitting the ester into its constituent alcohol (Isodecanol) and carboxylic acid (2-ethylhexanoic acid). chemistrysteps.comucoz.comcanada.ca The structure of the ester, particularly branching in the alcohol or acid moiety, can influence the rate of biodegradation. nih.govresearchgate.net Research suggests that branching may hinder anaerobic biodegradation. nih.govresearchgate.net
Future studies will focus on the detailed mechanisms of these degradation processes in complex environmental matrices like soil, sediment, and activated sludge. canada.canih.gov This involves identifying the specific microorganisms and enzymes responsible for biodegradation and elucidating the complete metabolic pathways. The hydrolysis product, 2-ethylhexanoic acid, is known to biodegrade fairly quickly in the environment. canada.ca However, its metabolites and those of isodecanol (B128192) require further study to create a complete picture of the compound's environmental lifecycle. researchgate.net
Isotopic labeling studies can be employed to trace the path of the carbon atoms from this compound through various biotic and abiotic degradation steps, providing definitive evidence for the proposed mechanistic pathways. masterorganicchemistry.com
Exploration of Novel Industrial Applications Beyond Current Scope
While this compound is primarily used as an emollient in cosmetics and as a component in lubricants, its physical and chemical properties suggest potential for a broader range of applications. google.comechochemgroup.comspecialchem.comspecialchem.com Branched-chain esters are valued for their excellent thermal and oxidative stability, high fluidity, and good lubricity. google.comsrce.hr
Research into novel applications could explore its use as a specialty plasticizer to improve the flexibility and durability of polymers, a function where esters are widely used. echochemgroup.com Its low volatility and good thermal stability could make it a candidate for use in high-performance industrial fluids, such as hydraulic fluids or metalworking fluids. srce.hrshreechem.in Further investigations could also focus on its potential as a solvent in specialized industrial processes or as an intermediate in the synthesis of other high-value chemicals. google.comechochemgroup.com The development of ester-based biolubricants is a growing field, and tailoring the structure of esters like this compound could lead to environmentally friendly lubricants for new generations of machinery. srce.hr
| Potential Application | Relevant Properties | Rationale |
| Specialty Plasticizer | Good compatibility with polymers | Improves flexibility and durability of plastics. echochemgroup.com |
| High-Performance Fluids | Low volatility, high flash point, good thermal stability | Suitable for demanding applications like hydraulic or compressor oils. srce.hr |
| Biolubricants | Good lubricity, potential for biodegradability | Meets demand for environmentally friendly industrial lubricants. srce.hr |
| Industrial Solvents | Good solvency for organic compounds | Could be used in formulations for inks, coatings, or cleaning agents. echochemgroup.com |
Integration of AI and Machine Learning in Predicting Chemical Behavior and Optimizing Processes
ML models can be trained on large datasets to predict the physicochemical properties of molecules, such as boiling point, viscosity, and solubility, with high accuracy. mit.edunih.govacs.orgacs.org This can significantly reduce the need for time-consuming and costly experimental measurements. acs.org For this compound, this could mean rapidly screening virtual modifications to its structure to predict their effect on performance characteristics for specific applications.
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
| Property Prediction | Predict viscosity, pour point, and thermal stability. mit.edunih.gov | Accelerates material design and screening for new applications. |
| Synthesis Optimization | Identify optimal catalysts and conditions for green synthesis routes. mindmapai.app | Increases yield, reduces waste, and lowers production costs. |
| Process Automation | Control robotic systems for high-throughput synthesis and testing. pharmafeatures.com | Enhances experimental efficiency and reproducibility. |
| Environmental Modeling | Predict biodegradation pathways and rates in different ecosystems. | Improves accuracy of environmental impact assessments. |
Q & A
Basic Question: What are the optimal synthetic conditions for producing high-purity Isodecyl 2-ethylhexanoate?
Methodological Answer:
The synthesis typically involves esterification of 2-ethylhexanoic acid with isodecyl alcohol, catalyzed by acid (e.g., sulfuric acid) or metal catalysts (e.g., titanium or cerium-based catalysts). Key parameters include:
- Molar ratio : A 1:1.2 (acid:alcohol) ratio minimizes unreacted starting materials.
- Temperature : 120–150°C under reflux to drive esterification equilibrium.
- Catalyst selection : Metal catalysts (e.g., cerium tris(2-ethylhexanoate), referenced in rare earth compounds ) improve yield and reduce side reactions.
- Purification : Vacuum distillation or column chromatography (using non-polar solvents like hexane) isolates the ester. Validate purity via GC-MS or NMR .
Basic Question: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- GC-MS : Quantifies purity and identifies volatile byproducts. Use a DB-5 column with helium carrier gas and a temperature gradient of 50°C to 280°C .
- NMR (¹H and ¹³C) : Confirms molecular structure. Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and branching in the isodecyl chain (δ 0.8–1.5 ppm in ¹H NMR) .
- FTIR : Detects ester C=O stretching (~1740 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹) .
Advanced Question: How does this compound degrade under oxidative or thermal stress, and what are the analytical strategies to identify degradation products?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to determine decomposition onset (~200°C). Use pyrolysis-GC-MS to identify volatile degradation fragments (e.g., alkenes, carboxylic acids) .
- Oxidative degradation : Expose samples to UV/ozone in controlled chambers. Analyze via LC-MS for oxidized products (e.g., peroxides, ketones). Quantify hydroperoxides using iodometric titration .
Advanced Question: What experimental approaches resolve contradictions in reported solubility parameters of this compound across studies?
Methodological Answer:
- Systematic solvent screening : Test solubility in solvents of varying polarity (e.g., hexane, ethanol, water) using cloud-point titration.
- Hansen solubility parameters : Calculate dispersion (δD), polarity (δP), and hydrogen bonding (δH) via turbidimetry or computational tools (e.g., HSPiP software). Compare with literature values to identify measurement discrepancies .
- Control variables : Standardize temperature (±0.1°C) and solvent batch purity to minimize variability .
Advanced Question: How does this compound interact with surfactants in emulsion systems, and what methodologies quantify these interactions?
Methodological Answer:
- Phase behavior studies : Prepare emulsions with varying surfactant-to-ester ratios. Monitor stability via centrifugation and microscopy.
- Interfacial tension measurement : Use a tensiometer (e.g., Du Noüy ring) to assess ester-surfactant adsorption at oil/water interfaces.
- Computational modeling : Apply molecular dynamics simulations to predict packing parameters and critical micelle concentrations (CMC) .
Basic Question: What non-cosmetic applications of this compound are explored in recent research?
Methodological Answer:
- Polymer plasticizers : Evaluate compatibility with PVC via tensile testing and dynamic mechanical analysis (DMA). Compare migration resistance to phthalate alternatives .
- Lubricant additives : Test friction coefficients using a tribometer under high-pressure conditions (e.g., ASTM D5707) .
Advanced Question: How can researchers address ethical and reproducibility challenges in studies involving this compound?
Methodological Answer:
- Ethical documentation : Disclose synthetic byproducts and environmental hazards in SDS sections (e.g., Section 3 in ). Follow institutional review boards (IRBs) for human/animal studies .
- Reproducibility protocols : Share raw NMR/GC-MS data in open repositories. Use standardized reporting formats (e.g., Experimental sections in ).
Basic Question: What solvent systems optimize this compound for formulation studies?
Methodological Answer:
- Lipophilic systems : Use hydrocarbons (hexane, mineral oil) for solubility.
- Co-solvent blends : Combine with ethanol (≤20%) to enhance miscibility in polar matrices. Validate via phase diagrams .
Advanced Question: What mechanistic insights explain this compound’s role in stabilizing lipid bilayers?
Methodological Answer:
- Langmuir trough experiments : Measure surface pressure-area isotherms to assess ester incorporation into lipid monolayers.
- DSC analysis : Determine phase transition temperatures of lipid bilayers with/without the ester .
Advanced Question: How can computational modeling predict the environmental impact of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
